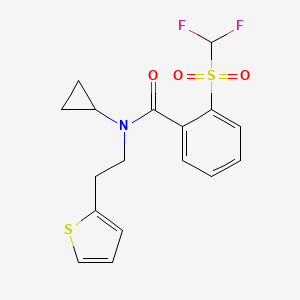
N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the compound’s reactivity, i.e., how it reacts with other compounds. This can include its role as a reactant, product, catalyst, or inhibitor in various chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various thermodynamic and quantum chemical properties.Applications De Recherche Scientifique
Chemical Structure and Activity N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide features a unique chemical structure incorporating novel substituents like a heptafluoroisopropyl group and a sulfonylalkyl group. This compound exhibits potent insecticidal activity, especially against lepidopterous pests, and is expected to be highly effective in integrated pest management programs due to its novel mode of action and safety for non-target organisms (Tohnishi et al., 2005).
Pharmacological Applications Research into derivatives of similar chemical structures has shown potential in the development of anticancer agents. For instance, certain 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have displayed potent cytotoxic activity against various human cancer cell lines, suggesting that compounds with related chemical frameworks could be explored for their anticancer properties. These compounds demonstrate low toxicity in normal human cells and induce apoptosis through the upregulation of caspase proteins, highlighting their therapeutic potential (Ravichandiran et al., 2019).
Material Science Applications In material science, the synthesis and manipulation of compounds with sulfonyl groups have contributed to the development of colorless and transparent polyimide films. These films are synthesized using various diamine monomers and demonstrate significant thermal and mechanical properties, optical transparency, and solubility. The research on such materials underscores the potential for utilizing complex chemical compounds in the creation of advanced materials with desirable physical properties (Jeon et al., 2022).
Synthetic Chemistry Innovations In synthetic chemistry, the exploration of reactions involving cyclopropyl groups and sulfonamides has led to the development of novel synthetic routes and compounds. For example, the synthesis of CF2H-containing oxindoles through photocatalytic difluoromethylation and cyclization of N-arylacrylamides showcases the innovative approaches to creating functionally diverse molecular structures under mild conditions (Zhu et al., 2019).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please consult with a professional chemist or a trusted scientific resource for accurate information. It’s important to note that handling chemicals should always be done following appropriate safety protocols.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(difluoromethylsulfonyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S2/c18-17(19)25(22,23)15-6-2-1-5-14(15)16(21)20(12-7-8-12)10-9-13-4-3-11-24-13/h1-6,11-12,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLJVNWBVNRQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

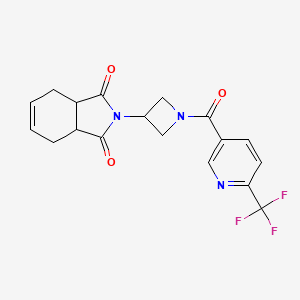
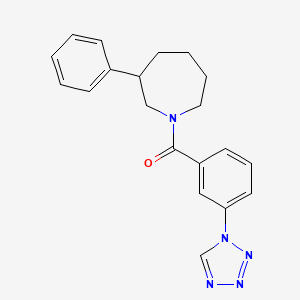
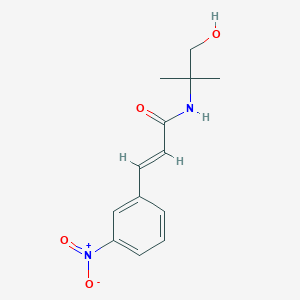
![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)
![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)
![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
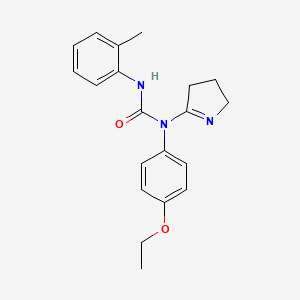
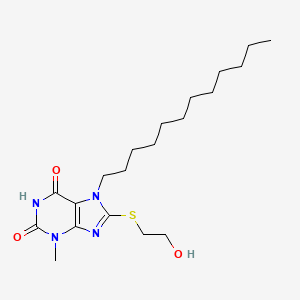
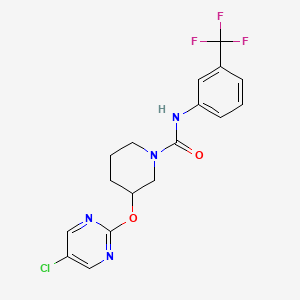
![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
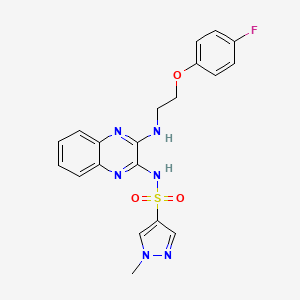
![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)